2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol

Lipophilicity Physicochemical property Medicinal chemistry

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol (CAS 2104019-79-4) is a 3,3-disubstituted oxetane building block (C₁₂H₁₆O₃, MW 208.25 g/mol) characterized by a quaternary carbon center bearing a free primary hydroxyl (ethanol arm) and a benzyl-protected hydroxyl group. This bifunctional architecture, confirmed by SMILES OCCC1(OCc2ccccc2) , distinguishes it from both monofunctional oxetane analogs (e.g., 3-(benzyloxy)oxetane, which lacks a free OH) and simpler oxetane alcohols (e.g., 2-(oxetan-3-yl)ethanol, which lacks the benzyl-protected handle).

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13015458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1C(CO1)(CCO)OCC2=CC=CC=C2
InChIInChI=1S/C12H16O3/c13-7-6-12(9-14-10-12)15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
InChIKeyDNDYXRLLHQICBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol (CAS 2104019-79-4): A Bifunctional 3,3-Disubstituted Oxetane Building Block for Selective Derivatization


2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol (CAS 2104019-79-4) is a 3,3-disubstituted oxetane building block (C₁₂H₁₆O₃, MW 208.25 g/mol) characterized by a quaternary carbon center bearing a free primary hydroxyl (ethanol arm) and a benzyl-protected hydroxyl group . This bifunctional architecture, confirmed by SMILES OCCC1(OCc2ccccc2) , distinguishes it from both monofunctional oxetane analogs (e.g., 3-(benzyloxy)oxetane, which lacks a free OH) and simpler oxetane alcohols (e.g., 2-(oxetan-3-yl)ethanol, which lacks the benzyl-protected handle). The compound is commercially available at purities of 95–98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs leveraging oxetane bioisosterism strategies [1].

Why 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol Cannot Be Substituted with Simpler Oxetane Analogs in Multistep Synthesis


Generic substitution of this compound with simpler oxetane analogs—such as 3-(benzyloxy)oxetane (no free OH for conjugation), 2-(oxetan-3-yl)ethanol (no benzyl-protected handle for orthogonal deprotection), or 3-[2-(benzyloxy)ethyl]oxetane (benzyl group on a different carbon, altering steric and electronic environment)—fundamentally alters the available synthetic sequence repertoire. The quaternary 3,3-disubstitution pattern imparts metabolic stability advantages over mono-substituted oxetanes by eliminating benzylic oxidation sites, a well-established benefit of the gem-dimethyl-mimicking oxetane scaffold in medicinal chemistry [1]. The presence of a free hydroxyl for immediate esterification/etherification alongside a benzyl-protected ether that can be selectively unveiled via hydrogenolysis enables sequential, orthogonal functionalization strategies that are unattainable with either monofunctional or fully deprotected analogs. Class-level evidence from oxetane drug discovery literature demonstrates that simple substitution of the oxetane core with different pendant groups alters lipophilicity (ΔLogP), solubility, and metabolic stability profiles in non-linear and unpredictable ways, making direct replacement without re-optimization highly inadvisable [2].

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Intermediate LogP Balances Aqueous Solubility and Membrane Permeability

The target compound exhibits a computed LogP of 1.3546 , positioning it at an intermediate lipophilicity between the more hydrophilic 2-(oxetan-3-yl)ethanol (LogP 0.0152) and the more lipophilic monofunctional benzyl ether 3-(benzyloxy)oxetane (LogP 1.68) . The structurally closest comparator, 3-[2-(benzyloxy)ethyl]oxetane, which differs in the substitution position of the benzyloxy group, displays a substantially higher LogP of 2.23970 , reflecting the impact of substituent positioning on partition behavior. This intermediate LogP is particularly relevant for medicinal chemistry applications where balanced solubility and passive membrane permeability are required, as excessive lipophilicity (>3) is associated with increased non-specific binding and toxicity risk, while excessive hydrophilicity (<0) limits membrane permeation.

Lipophilicity Physicochemical property Medicinal chemistry

Hydrogen Bond Donor Capacity: Free Hydroxyl Group Enables Direct Conjugation Compared to Non-Hydroxylated Analogs

The target compound possesses one hydrogen bond donor (the terminal OH of the ethanol arm), whereas the structurally similar 3-(benzyloxy)oxetane (CAS 95257-22-0), 3-[2-(benzyloxy)ethyl]oxetane (CAS 569678-81-5), and 3-((benzyloxy)methyl)oxetane (CAS 1003013-76-0) all have zero hydrogen bond donors . This single H-bond donor functionality enables direct esterification, etherification, carbamate formation, or sulfonylation at the free hydroxyl position, which is not possible with the comparator compounds. The target compound also possesses three hydrogen bond acceptors (oxetane ring oxygen, benzyloxy oxygen, hydroxyl oxygen), versus two for the comparators, providing additional solvation and molecular recognition capacity. This unique combination of one H-bond donor and three acceptors within a single, compact building block offers a balanced polarity profile advantageous for fragment-based drug design where ligand efficiency metrics weigh both H-bond donor and acceptor counts against molecular weight.

Hydrogen bond donor Conjugation handle Synthetic versatility

Rotatable Bond Flexibility: Enhanced Conformational Adaptability vs. Rigid Monofunctional Oxetanes

The target compound contains approximately 5 rotatable bonds (benzyl-CH₂-O, O-CH₂-oxetane, oxetane-CH₂, CH₂-CH₂, CH₂-OH), based on the SMILES OCCC1(OCc2ccccc2) structure . This is significantly higher than the simpler 3-(benzyloxy)oxetane, which has only 2–3 rotatable bonds . The increased rotatable bond count, while maintaining a molecular weight within the lead-like range (MW 208.25), provides greater conformational adaptability for the appended ethanol arm to orient favorably within a protein binding pocket. In fragment-based drug discovery, this property is valuable because the ethanol linker can adjust to accommodate diverse protein surface geometries without requiring synthesis of multiple linker-length variants. However, the modest rotatable bond count (5) avoids the excessive flexibility that can incur entropic penalties upon binding, striking a balance between rigidity and adaptability.

Rotatable bonds Conformational flexibility Molecular recognition

Antimycobacterial Pharmacophore Potential: Oxetanyl-Benzyloxy Motif Demonstrates MIC Activity Against M. tuberculosis

While the target compound itself has not been directly screened for antimicrobial activity, a series of closely related 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, synthesized using benzyloxy-oxetane building blocks, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv by MTT assay. Among nine derivatives, seven compounds (9b, 9c, 9d, 9f, 9g, 9h, 9i) showed MIC values of 3.41–12.23 μM, and two derivatives showed MIC values of 27.29–57.73 μM [1]. All derivatives were found to be non-cytotoxic against Vero cells. In silico studies confirmed stable binding to ATP synthase (PDB ID: 4V1F), suggesting a plausible mode of action as ATP synthase inhibitors. While this evidence is class-level and applies to elaborated oxetanyl-quinoline conjugates rather than the building block itself, it demonstrates that the benzyloxy-oxetane motif, when incorporated into larger scaffolds, can yield potent antimycobacterial agents. The target compound, with its free hydroxyl handle, offers a direct entry point for synthesizing and diversifying such oxetanyl-quinoline and related libraries.

Antimycobacterial MIC Drug discovery

Optimal Research and Industrial Application Scenarios for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol Based on Quantifiable Differentiation


Stepwise Orthogonal Synthesis of Bifunctional PROTAC Linkers and Heterobifunctional Degraders

The simultaneous presence of a free primary hydroxyl and a benzyl-protected hydroxyl on a quaternary oxetane center enables sequential, orthogonal functionalization . The free OH can be immediately esterified or etherified with one ligand (e.g., an E3 ligase binder), while the benzyl group can be selectively removed under mild hydrogenolysis to unveil a second hydroxyl for conjugation to a target protein ligand. This two-step, protection-free sequence is unattainable with monofunctional analogs such as 3-(benzyloxy)oxetane or 3-[2-(benzyloxy)ethyl]oxetane, which lack the free OH handle and would require additional synthetic steps, reducing overall yield and increasing cost. The intermediate LogP (1.35) keeps the PROTAC linker within a favorable physicochemical range, avoiding the excessive lipophilicity that plagues many PROTAC molecules and contributes to poor aqueous solubility and non-specific binding [1].

Synthesis and Diversification of Oxetanyl-Quinoline Antimycobacterial Libraries

The demonstrated antimycobacterial activity (MIC 3.41–12.23 μM against M. tuberculosis H37Rv) of elaborated oxetanyl-quinoline derivatives containing the benzyloxy-oxetane pharmacophore [2] positions this building block as a strategic starting material for constructing focused libraries. The free hydroxyl serves as a derivatization point for introducing diverse quinoline, fluoroquinoline, or alternative heterocyclic warheads, while the benzyloxy group can be retained, modified, or removed to modulate lipophilicity and target engagement. The 3,3-disubstituted oxetane core provides metabolic stability advantages over mono-substituted oxetanes by eliminating benzylic positions susceptible to oxidative metabolism [3].

Physicochemical Property Modulation via Oxetane Bioisosteric Replacement of gem-Dimethyl or Carbonyl Groups

The oxetane ring is an established bioisostere for gem-dimethyl and carbonyl groups, capable of reducing lipophilicity (ΔLogP up to 3 log units vs. tert-butyl) while improving aqueous solubility and metabolic stability [3]. The target compound's free hydroxyl enables direct incorporation of this oxetane-benzyloxy moiety into lead compounds via standard coupling chemistry (ester, ether, carbamate formation). Its intermediate LogP (1.35) and balanced H-bond donor/acceptor profile (1 HBD, 3 HBA) make it suitable for fragment-based drug discovery, where ligand efficiency metrics and three-dimensional character are key selection criteria. The benzyl group serves as both a lipophilicity modulator and a readily removable protecting group, offering flexibility during the hit-to-lead optimization process.

Conformational Probing and Structure-Activity Relationship (SAR) Studies of Flexible Linker Lengths

The ethanol arm (~5 rotatable bonds) provides a conformational 'sweep' that can be exploited in SAR studies to probe optimal linker geometries between the oxetane core and an attached pharmacophore. Unlike the rigid 3-(benzyloxy)oxetane (2–3 rotatable bonds), the target compound offers sufficient flexibility to adapt to diverse binding pocket topographies without requiring synthesis of an entire homologous series of linker-length variants. This reduces the number of building blocks that must be procured and screened during early-stage fragment elaboration, offering procurement efficiency. At the same time, the rotatable bond count remains modest enough to avoid excessive entropic penalties, a balance not achieved by longer, more flexible PEG-based linkers [3].

Quote Request

Request a Quote for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.